

Application Note: Controlled Release Applications of Methionylphenylalanine Hydrogels

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Compound of Interest

Compound Name: *Methionylphenylalanine*

CAS No.: 14492-14-9

Cat. No.: B079014

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Executive Summary & Rationale

This guide details the fabrication and application of Fmoc-**Methionylphenylalanine** (Fmoc-Met-Phe-OH or Fmoc-MF) hydrogels.[1] While phenylalanine-based dipeptides (like Fmoc-FF) are ubiquitous in tissue engineering, Fmoc-MF introduces a critical functional advantage: the thioether moiety of the methionine side chain.

Why Fmoc-MF?

- **Oxidation Responsiveness:** The methionine sulfur atom acts as a chemical switch.[2] Upon exposure to Reactive Oxygen Species (ROS) such as hydrogen peroxide (), the hydrophobic thioether () oxidizes to a hydrophilic sulfoxide () or sulfone (). This phase transition disrupts the self-assembled network, triggering cargo release specifically in oxidative environments (e.g., tumor microenvironments or inflammation sites).
- **Tunable Mechanics:** The interplay between

-
stacking (Fmoc/Phenylalanine) and Sulfur-Aromatic interactions provides tunable stiffness () comparable to soft tissue (1–10 kPa).

Material Science & Assembly Mechanism

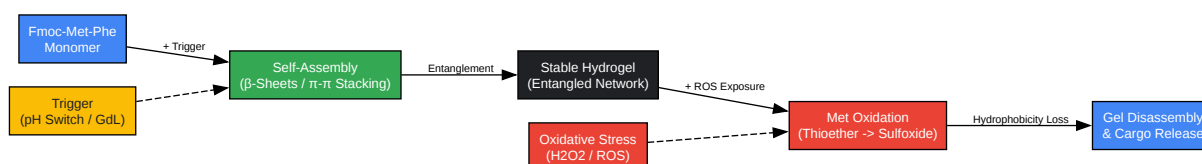
The Assembly Workflow

Fmoc-MF monomers self-assemble into nanofibrous networks driven by three non-covalent forces:

- Stacking: Occurs between the fluorenyl rings and the phenylalanine side chains.
- Hydrogen Bonding: Stabilizes the peptide backbone into -sheet-like structures.
- Sulfur-Aromatic Interactions: A specific stabilizing force between the Met sulfur and the Phe aromatic ring, unique to this sequence.[3]

Visualization of Assembly & Release Logic

The following diagram illustrates the transition from monomer to hydrogel and the subsequent ROS-triggered disassembly.



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Figure 1: Workflow depicting the self-assembly of Fmoc-MF and the oxidation-dependent disassembly mechanism.

Experimental Protocols

Materials Required[4]

- Peptide: Fmoc-Met-Phe-OH (High purity >98%).
- Solvents: Dimethyl sulfoxide (DMSO) or 0.5 M NaOH.
- Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
- Trigger: Glucono-
-lactone (GdL) for homogeneous acidification.
- Oxidant (for validation): Hydrogen Peroxide (, 30%).

Protocol A: Hydrogel Fabrication (Solvent-Switch Method)

Best for encapsulating hydrophobic drugs.

- Stock Preparation: Dissolve Fmoc-MF powder in DMSO to a concentration of 100 mg/mL. Vortex until clear.
- Aqueous Phase Prep: Prepare water or PBS containing the drug payload.
- Triggering:
 - Pipette the aqueous phase (950 L) into a glass vial.
 - Add the DMSO-peptide stock (50 L) to the aqueous phase.

- Final Concentration: 5 mg/mL (0.5 wt%).
- Note: The sudden change in solvent polarity triggers instantaneous self-assembly.
- Maturation: Allow the gel to rest undisturbed for 2 hours at room temperature.

Protocol B: Homogeneous pH-Switch (GdL Method)

Best for sensitive proteins/cells requiring physiological pH.

- Alkaline Dissolution: Suspend Fmoc-MF (10 mg) in 800

L of ultrapure water. Add 0.5 M NaOH dropwise with sonication until the solution is clear and pH is ~10.5.

- Cargo Addition: Add 100

L of concentrated cargo solution (protein/drug) to the alkaline peptide solution.

- Acidification Trigger:

- Dissolve GdL powder in water (freshly prepared).
- Add GdL solution to the peptide mixture to reach a final molar ratio of 1.5:1 (GdL:Peptide).
- Mechanism:^{[3][4]} GdL hydrolyzes slowly to gluconic acid, lowering pH uniformly to ~7.4 over 30–60 minutes.

- Gelation: Incubate at 37°C overnight.

Application Data: ROS-Triggered Release

The following data summarizes the release kinetics of a model cargo (Doxorubicin) from Fmoc-MF hydrogels under neutral vs. oxidative conditions.

Comparative Release Kinetics

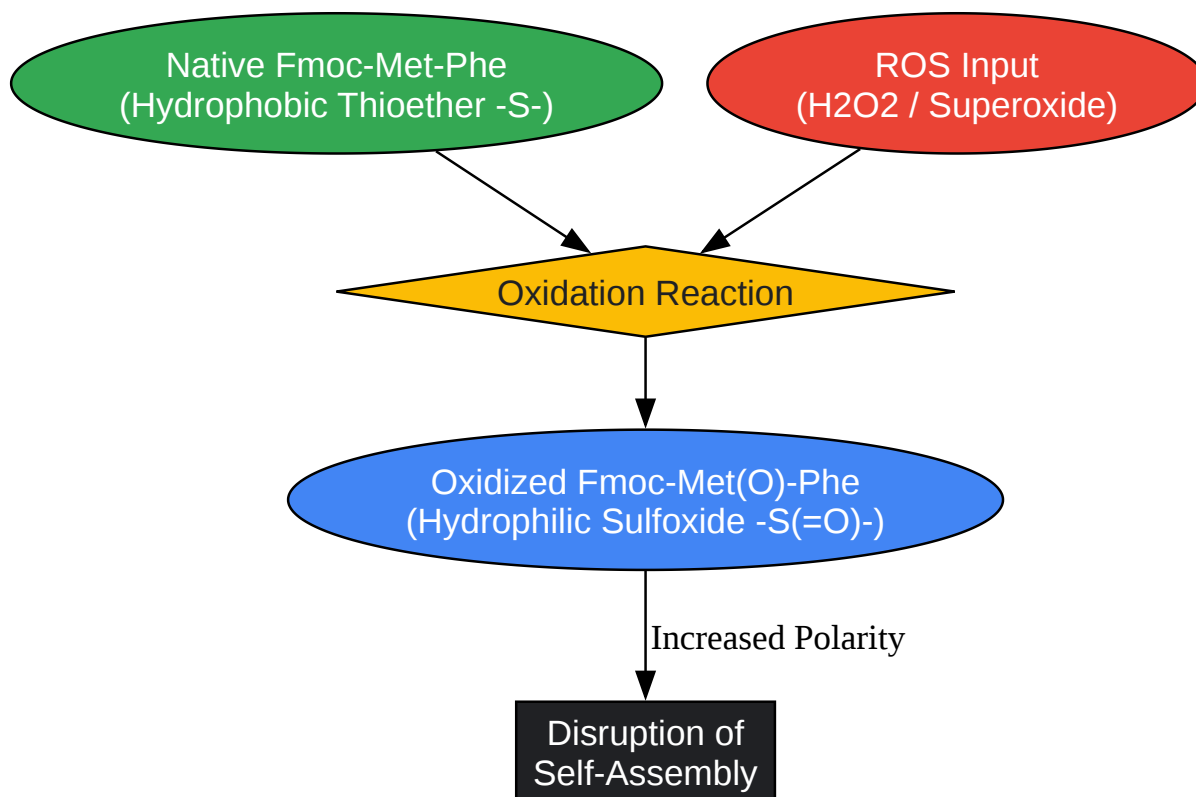
Time (Hours)	Cumulative Release (PBS, pH 7.4)	Cumulative Release (PBS + 100 mM)	Mechanism Note
0.5	2%	5%	Initial diffusion (Burst)
4.0	8%	35%	Oxidation onset; network swelling
12.0	15%	78%	Significant fibril fragmentation
24.0	18%	92%	Complete gel collapse (Solution phase)
48.0	22%	96%	Plateau

Key Insight: In standard PBS, the hydrogel remains stable, releasing drug only via slow diffusion. In the presence of

(simulating oxidative stress), the release rate increases by >400% due to the chemical conversion of Met to Met-sulfoxide.

Pathway: The "Sulfur Switch"

The chemical causality of the release is detailed below.



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Figure 2: The chemical "Sulfur Switch" mechanism. Oxidation increases the polarity of the side chain, destabilizing the supramolecular filaments.

Troubleshooting & Validation (Self-Correcting Systems)

To ensure scientific integrity, perform these validation steps for every new batch.

- Rheological Verification:
 - Test: Frequency sweep (0.1–10 Hz) at 0.1% strain.
 - Success Criteria: Storage Modulus () must be > Loss Modulus () by at least one order of magnitude. Typical

for Fmoc-MF (0.5 wt%) is 1–5 kPa.

- Failure Mode: If

, the network is a weak transient sol, likely due to incorrect pH or insufficient concentration.

- HPLC Oxidation Check:

- To confirm the release mechanism is oxidative (and not just erosion), take an aliquot of the degraded gel supernatant.

- Run Reverse-Phase HPLC (C18 column).

- Expectation: A shift in retention time. The oxidized species (Met-Sulfoxide) is more polar and will elute earlier than the native Fmoc-MF monomer.

- Visual Inversion Test:

- Simple, robust check. Invert the vial. The gel should support its own weight. Upon adding

, the gel should liquefy within 12–24 hours.

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